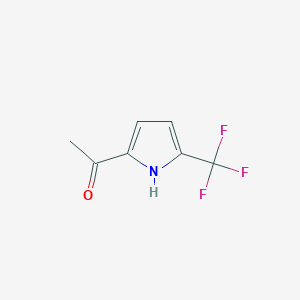

1-(5-(Trifluoromethyl)-1H-pyrrol-2-yl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(5-(Trifluoromethyl)-1H-pyrrol-2-yl)ethan-1-one, also known as 1-(5-trifluoromethyl-2-pyrrolyl)ethan-1-one, is a synthetic organic compound that has seen a wide range of uses in scientific research and laboratory experiments. This compound is a colorless solid that is slightly soluble in water and is classified as a pyrrolyl ketone. It is most commonly used as a reagent in organic synthesis and has been used in various scientific research applications.

Aplicaciones Científicas De Investigación

Quantum Mechanical Modeling

- The structural and vibrational properties of 1-(5-(trifluoromethyl)-1H-pyrrol-2-yl)ethanone have been explored using quantum mechanical modeling. This research provides insights into its reactivities, structures, and vibrational properties, indicating its potential applications in various chemical processes (Cataldo et al., 2014).

Synthesis Techniques

- Research has demonstrated a practical route for synthesizing phosphorus compounds containing trifluoromethyl groups, utilizing 1-(5-(trifluoromethyl)-1H-pyrrol-2-yl)ethanone as a key intermediate. This method is significant for the preparation of various chemically complex structures (Kalantari et al., 2006).

Material Science Applications

- A study on the synthesis of electrooptic films has highlighted the role of pyrrole-pyridine-based chromophores, including derivatives of 1-(5-(trifluoromethyl)-1H-pyrrol-2-yl)ethanone, in influencing thin-film microstructure and nonlinear optical response. This has implications for advanced material applications (Facchetti et al., 2006).

Organic Chemistry

- The compound has been utilized in the synthesis of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, showcasing its versatility as a building block in organic synthesis (Khlebnikov et al., 2018).

Polysubstituted Pyrroles

- Research into the synthesis of conducting polymers based on pyrrole derivatives has revealed the potential of 1-(5-(trifluoromethyl)-1H-pyrrol-2-yl)ethanone-related compounds in electronic and optoelectronic applications (Pandule et al., 2014).

Cycloaddition Reactions

- The compound has been involved in uncatalyzed cycloaddition reactions at room temperature, demonstrating its reactivity and potential in synthetic organic chemistry (Alcaide et al., 2015).

Mecanismo De Acción

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other trifluoromethyl-containing compounds, which often act by forming covalent bonds with their targets, leading to changes in the target’s function .

Pharmacokinetics

Trifluoromethyl groups are often used in drug design to improve the metabolic stability and bioavailability of compounds .

Result of Action

The molecular and cellular effects of 1-(5-(Trifluoromethyl)-1H-pyrrol-2-yl)ethan-1-one’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .

Propiedades

IUPAC Name |

1-[5-(trifluoromethyl)-1H-pyrrol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c1-4(12)5-2-3-6(11-5)7(8,9)10/h2-3,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSHRIGLVYNVAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-hydroxy-2-methylanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2765041.png)

![N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2765044.png)

![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2765052.png)

![N,4-diisobutyl-1-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2765054.png)

![3-[2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2765056.png)

![(4-Amino-5-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2765057.png)

![ethyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B2765060.png)